molecular formula C21H22N8O2 B11118041 4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11118041
M. Wt: 418.5 g/mol
InChI Key: YZDBSCWQPJKKLE-CVKSISIWSA-N
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Description

1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of nitrophenyl, ethanone, anilino, pyrrolidinyl, and triazinyl groups

Preparation Methods

The synthesis of 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves multiple steps, starting with the preparation of the individual components. The nitrophenyl ethanone can be synthesized through nitration of acetophenone, followed by the formation of the hydrazone derivative. The anilino and pyrrolidinyl groups are introduced through nucleophilic substitution reactions on a triazine ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with other similar compounds, such as:

    1-(4-NITROPHENYL)ETHAN-1-ONE: A simpler compound with similar functional groups but lacking the triazine and pyrrolidinyl components.

    4-(4-NITROPHENYLAZO)ANILINE: Contains a nitrophenyl and aniline group but differs in its overall structure and properties. The uniqueness of 1-(4-NITROPHENYL)-1-ETHANONE 1-[4-ANILINO-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N8O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O2/c1-15(16-9-11-18(12-10-16)29(30)31)26-27-20-23-19(22-17-7-3-2-4-8-17)24-21(25-20)28-13-5-6-14-28/h2-4,7-12H,5-6,13-14H2,1H3,(H2,22,23,24,25,27)/b26-15+

InChI Key

YZDBSCWQPJKKLE-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCCC3)/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCCC3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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